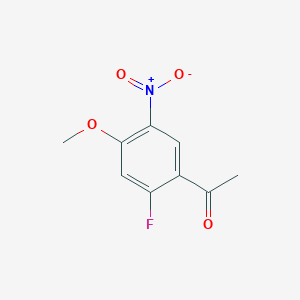

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone

Overview

Description

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone is an organic compound with the molecular formula C9H8FNO4 It is characterized by the presence of a fluoro, methoxy, and nitro group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone typically involves the nitration of 2-fluoro-4-methoxyacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, alkoxides.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 1-(2-Fluoro-4-methoxy-5-amino-phenyl)-ethanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanone.

Scientific Research Applications

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is particularly of interest due to its potential to undergo bioreductive activation in hypoxic tumor environments.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone depends on its specific application. In biological systems, the nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. The fluoro and methoxy groups may also contribute to the compound’s overall biological activity by influencing its binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

1-(2-Fluoro-4-methoxy-phenyl)-ethanone: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

1-(2-Fluoro-5-nitro-phenyl)-ethanone: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

1-(4-Methoxy-5-nitro-phenyl)-ethanone: Lacks the fluoro group, which may influence its chemical stability and reactivity.

Uniqueness

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone is unique due to the combination of fluoro, methoxy, and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.

Biological Activity

1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone is an organic compound with significant potential in pharmaceutical applications, particularly due to its structural features that influence biological activity. This article delves into the compound's biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8FNO3, with a molecular weight of approximately 201.16 g/mol. The compound features a fluorine atom, a methoxy group, and a nitro group attached to a phenyl ring. These functional groups are known to affect the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Nitration of 2-Fluoro-4-methoxybenzene.

- Acetylation using acetyl chloride.

- Purification through recrystallization or chromatography.

These steps yield the target compound, which can then be subjected to biological testing.

Antibacterial Activity

This compound has shown potential as an antibacterial agent. The presence of the nitro group is significant as it can modulate interactions with bacterial penicillin-binding proteins (PBPs), which are essential for peptidoglycan synthesis in bacterial cell walls. Preliminary studies suggest that this compound may inhibit PBPs effectively, leading to significant in vitro antibacterial activity.

Cytotoxicity and Anticancer Potential

Similar compounds have demonstrated cytotoxic properties against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values indicating effective inhibition of cell growth at low concentrations. While specific IC50 data for this compound is not extensively documented, the SAR studies indicate that modifications in substituents can enhance or diminish anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that electron-withdrawing groups (EWGs) like nitro and fluoro significantly influence the biological activity of phenolic compounds. The presence of these groups tends to enhance the reactivity and binding affinity towards biological macromolecules such as proteins and nucleic acids. This characteristic makes this compound a candidate for further exploration in drug development .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Antimicrobial Studies : A study indicated that derivatives of nitrophenol compounds exhibited promising antibacterial effects against resistant strains of bacteria, suggesting that modifications similar to those seen in this compound could yield effective antimicrobial agents.

- Cytotoxicity Assessment : Research on related compounds revealed varying degrees of cytotoxicity against human cancer cell lines, with some derivatives achieving IC50 values in the sub-micromolar range, highlighting their potential as therapeutic agents .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Antibacterial Activity | Cytotoxicity (IC50) |

|---|---|---|

| This compound | Potentially significant | Not extensively documented |

| 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone | Moderate | IC50 < 650 nM |

| 1-(4-Fluoro-5-methoxy-2-nitro-phenyl)ethanone | Significant | IC50 values between 0.11–1.47 μM |

This table illustrates the varying degrees of biological activity among similar compounds, emphasizing the unique potential of this compound.

Properties

IUPAC Name |

1-(2-fluoro-4-methoxy-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5(12)6-3-8(11(13)14)9(15-2)4-7(6)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWXNZRBIDSXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.